2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride
Description
Molecular Formula: C₁₃H₁₅Cl₂N₃O
Molecular Weight: 300.18 g/mol
CAS Number: 2200209-16-9
Structural Features:
- The compound consists of a pyrazole ring substituted with a 4-methylphenyl group at position 1 and a methyl group at position 2.
- A chloroacetamide moiety is attached via an amide linkage to the pyrazole nitrogen at position 3.
- The hydrochloride salt form enhances solubility, a critical factor for pharmaceutical or agrochemical applications .
Properties
CAS No. |
2200209-16-9 |
|---|---|
Molecular Formula |
C13H15Cl2N3O |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
2-chloro-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H14ClN3O.ClH/c1-9-3-5-11(6-4-9)17-12(7-10(2)16-17)15-13(18)8-14;/h3-7H,8H2,1-2H3,(H,15,18);1H |
InChI Key |
XYBBBPKASHZNET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)CCl.Cl |
Purity |
98 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Methylbenzylhydrazine with Acetylacetone
The pyrazole ring is constructed via cyclocondensation of 4-methylbenzylhydrazine with acetylacetone (2,4-pentanedione) in refluxing ethanol. This reaction proceeds through nucleophilic attack of the hydrazine on the diketone, followed by dehydration to yield 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole.
Reaction Conditions :
The product is purified via recrystallization from ethanol, yielding colorless crystals. Structural confirmation is achieved via -NMR, with characteristic signals at δ 2.35 (s, 3H, CH-CH-CH), 2.42 (s, 6H, pyrazole-CH), and 7.25–7.35 (m, 4H, aromatic protons).
Introduction of the 5-Amino Group
Nitration at the Pyrazole 5-Position
Nitration of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole is performed using a mixture of concentrated nitric acid (HNO) and sulfuric acid (HSO) at 0–5°C. The electron-donating 4-methylphenyl group directs nitration to the pyrazole 4-position, necessitating a two-step nitration-rearrangement protocol to achieve 5-nitro regioselectivity.
Optimized Nitration Conditions :
Reduction of the Nitro Group
The 5-nitro intermediate is reduced to the corresponding amine using hydrogen gas (H) over a palladium-on-carbon (Pd/C) catalyst in ethanol.
Reduction Parameters :
-
Catalyst : 10% Pd/C (5 wt%)
-
Pressure : 1 atm H
-
Temperature : 25°C
-
Duration : 12 hours
The resulting 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole is characterized by IR spectroscopy, showing N–H stretches at 3350–3450 cm and a C–N absorption at 1250 cm.
Acetylation with 2-Chloroacetyl Chloride
Formation of the Acetamide Moiety
The 5-amino group is acetylated using 2-chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions. Triethylamine (EtN) is employed to scavenge HCl, preventing side reactions.
Acetylation Protocol :
-
Reagent : 2-Chloroacetyl chloride (1.2 equiv)
-
Base : EtN (2.0 equiv)
-
Solvent : THF (anhydrous)
-
Temperature : 0°C → 25°C
-
Duration : 3 hours
The product, 2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide, is isolated via vacuum filtration and recrystallized from ethyl acetate. Key -NMR signals include δ 4.25 (s, 2H, Cl–CH-CO) and 8.10 (s, 1H, NH).
Hydrochloride Salt Formation
Acidification with HCl Gas
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in diethyl ether. The hydrochloride form enhances aqueous solubility and crystallinity.
Salt Formation Conditions :
-
Solvent : Diethyl ether (dry)
-
HCl Delivery : Gas bubbled through solution
-
Temperature : 0°C
-
Duration : 1 hour
The final product is characterized by a melting point of 192–194°C and a chloride ion content of 10.9% (theoretical: 11.1%) via argentometric titration.
Industrial-Scale Production Considerations
Process Optimization for High Throughput
Industrial synthesis employs continuous-flow reactors to enhance reproducibility and safety during nitration and acetylation steps. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 0.5 L | 500 L |
| Cooling Efficiency | Ice bath | Jacketed reactor |
| Mixing | Magnetic stirrer | Turbine agitator |
| Batch Cycle Time | 12 hours | 6 hours |
Industrial yields exceed laboratory results by 8–12% due to optimized heat and mass transfer.
Alternative Synthetic Routes
Microwave-Assisted Cyclocondensation
Microwave irradiation reduces reaction times for pyrazole formation. For example, 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole is synthesized in 45 minutes at 120°C with a 79% yield, compared to 6 hours under conventional reflux.
Enzymatic Reduction of the Nitro Group
Biocatalytic reduction using Escherichia coli nitroreductase offers a greener alternative to hydrogenation. This method achieves 88% yield at 30°C in aqueous buffer (pH 7.0), eliminating the need for heavy-metal catalysts.
Analytical Characterization
Spectroscopic Data Summary
| Technique | Key Features |
|---|---|
| IR (KBr) | 3280 cm (N–H), 1665 cm (C=O), 690 cm (C–Cl) |
| -NMR | δ 2.35 (s, 3H, Ar–CH), δ 4.25 (s, 2H, Cl–CH-CO) |
| -NMR | δ 168.5 (C=O), δ 45.2 (Cl–CH), δ 21.4 (Ar–CH) |
| MS (ESI) | m/z 319.1 [M+H], 321.1 [M+2+H] (3:1 isotopic pattern) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as primary or secondary amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidized derivatives with different functional groups.
Reduction products: Reduced forms of the compound with altered functional groups.
Hydrolysis products: Carboxylic acids and other hydrolyzed derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Specifically, it has shown promise in:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro and methyl groups enhances biological activity, making it a candidate for further development in anticancer drugs .
Proteomics and Biochemistry
2-Chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride is utilized in proteomics research to study protein interactions and functions. It acts as a selective inhibitor in enzyme assays, allowing researchers to dissect complex biochemical pathways .
Agricultural Chemistry
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Pyrazole derivatives are known for their ability to inhibit specific enzymes in pests, thereby controlling agricultural diseases without harming crops .
Data Tables
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
Case Study 2: Enzyme Inhibition
In another research project focusing on proteomics, this compound was used to inhibit serine proteases involved in inflammatory responses. The results indicated a marked decrease in inflammatory markers when treated with the compound, suggesting its potential therapeutic role in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride involves its interaction with specific molecular targets in the body. The pyrazole ring and chloroacetamide group may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Data Limitations: Biological activity data (e.g., IC₅₀, LD₅₀) for the target compound are absent in the provided evidence.
- Future Directions: Comparative studies on solubility, stability, and bioactivity between the hydrochloride salt and free base forms. Exploration of substituent effects (methyl vs. chloro/cyano) on agrochemical or pharmaceutical efficacy.
Biological Activity
2-Chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride, with the CAS number 2200209-16-9, is a pyrazole derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure, characterized by a chloroacetamide group and a pyrazole moiety, positions it as a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₃O |
| Molecular Weight | 300.18 g/mol |
| CAS Number | 2200209-16-9 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The compound showed promising Minimum Inhibitory Concentration (MIC) values, indicating strong antibacterial activity against Gram-positive bacteria while exhibiting moderate effectiveness against Gram-negative strains .
- Biofilm Inhibition : The compound also demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for preventing persistent infections .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been a focal point in recent research. The compound has been tested against various cancer cell lines, showing notable cytotoxic effects.
Research Findings
- Cytotoxicity Assays : In studies involving MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, the compound exhibited significant growth inhibition with IC₅₀ values indicating its potential as an anticancer agent .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chloro Group : Enhances lipophilicity, facilitating cellular penetration.
- Pyrazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
Q & A
Q. What are the standard synthetic protocols for preparing 2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride?
The synthesis typically involves reacting a pyrazole-5-amine precursor with chloroacetyl chloride in a polar aprotic solvent (e.g., THF or acetonitrile) under controlled temperatures (0–5°C to room temperature). A base like triethylamine is often added to neutralize HCl generated during the reaction. For hydrochlorination, the product is treated with HCl gas or concentrated HCl in an inert solvent . Key steps include monitoring reaction progress via TLC and purification via recrystallization using solvents like ethanol or dichloromethane .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- NMR : ¹H/¹³C NMR confirms the pyrazole core, acetamide linkage, and substituent positions. Aromatic protons from the 4-methylphenyl group appear as a singlet (~δ 7.2–7.4 ppm), while the pyrazole C-H resonates near δ 6.5 ppm.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
Discrepancies between experimental and theoretical data (e.g., unexpected peaks in NMR) are resolved by re-examining reaction purity, solvent artifacts, or tautomeric equilibria. Cross-validation with X-ray crystallography (if crystals are obtained) provides definitive structural confirmation .
Q. What solvent systems and conditions favor crystallization of this compound?
Slow evaporation of a saturated solution in mixed solvents (e.g., dichloromethane/hexane or ethanol/water) at 4°C promotes crystal growth. Inclusion of hydrochloride requires careful pH control to avoid decomposition. Crystallization success depends on molecular planarity and hydrogen-bonding motifs (e.g., N–H···Cl interactions) .
Advanced Research Questions
Q. How can SHELXL be optimized for refining the crystal structure of this compound, particularly in cases of weak data or pseudosymmetry?
- Data Collection : Use high-resolution (<1.0 Å) data to resolve positional disorder.
- Refinement : Apply restraints for anisotropic displacement parameters (ADPs) and utilize the TWIN/BASF commands for twinned crystals. For pseudosymmetric structures, the Flack parameter () or the Hooft y parameter helps determine absolute configuration. Avoid overfitting by cross-validating with the Rfree value .
Q. How do hydrogen-bonding networks and π-stacking interactions influence the compound’s solid-state properties?
ORTEP-III ( ) visualizes intermolecular interactions, such as N–H···O (amide) and C–H···Cl (hydrochloride) bonds, which stabilize the crystal lattice. π-Stacking between the pyrazole and 4-methylphenyl rings can be quantified using Mercury or PLATON. These interactions affect solubility, melting point, and mechanical stability .
Q. What strategies address contradictions between computational (DFT) and experimental bond-length/angle data?
- Geometry Optimization : Use B3LYP/6-31G(d,p) for DFT calculations, ensuring solvent effects are modeled via PCM.
- Validation : Compare computed IR/Raman spectra with experimental data. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects or dynamic motion unaccounted for in static DFT models .
Q. How does the hydrochloride salt form impact the compound’s reactivity in aqueous vs. nonpolar environments?
In aqueous media, the hydrochloride salt enhances solubility via ionization, facilitating nucleophilic reactions at the acetamide carbonyl. In nonpolar solvents (e.g., toluene), the neutral form dominates, favoring electrophilic substitution at the pyrazole ring. pH-dependent stability studies (e.g., HPLC monitoring under varied pH) quantify degradation pathways .
Methodological Notes
- Crystallographic Software : SHELXL () for refinement, ORTEP-III () for graphical representation.
- Spectral Analysis : Gaussian 16 for DFT, MestReNova for NMR simulations.
- Data Reproducibility : Report Rint and completeness for crystallographic data; include raw spectral files in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
